molecular formula C42H66N8O6S B13398405 Chondroitinase AC CAS No. 9047-57-8

Chondroitinase AC

Cat. No.: B13398405
CAS No.: 9047-57-8
M. Wt: 811.1 g/mol
InChI Key: GVCQFHDCAMFAAV-UHFFFAOYSA-N
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Description

Chondroitinase AC is an enzyme that belongs to the family of glycosaminoglycan lyases. It specifically hydrolyzes chondroitin sulfate A and chondroitin sulfate C, as well as hyaluronic acid. This enzyme is crucial for the preparation of low molecular weight chondroitin sulfate, analysis of chondroitin sulfate structure, treatment of spinal cord injury, and purification of heparin .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chondroitinase AC can be produced through microbial fermentation. The enzyme is typically cloned and expressed in microorganisms such as Escherichia coli. The recombinant enzyme is then purified using techniques like Ni-NTA affinity chromatography. Optimal expression conditions include induction with 0.1 mM IPTG at 25°C for 12 hours .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation using genetically engineered microorganisms. The fermentation broth is subjected to downstream processing, including cell lysis, enzyme extraction, and purification. The purified enzyme is then formulated for various applications .

Chemical Reactions Analysis

Types of Reactions

Chondroitinase AC primarily undergoes eliminative degradation of polysaccharides containing 1,4-β-D-hexosaminyl and 1,3-β-D-glucuronosyl linkages. This reaction results in the formation of disaccharides containing 4-deoxy-β-D-gluc-4-enuronosyl groups .

Common Reagents and Conditions

The enzyme utilizes a β-eliminative mechanism to break down chondroitin sulfate, splitting β-1,4-glycosidic bonds between β-D-glucuronic acid and N-acetyl-β-D-galactosamine. The reaction conditions typically involve the presence of calcium ions, which are essential for the enzyme’s activity .

Major Products

The major products of this compound reactions are oligosaccharides, primarily disaccharides, tetrasaccharides, and hexasaccharides. These products have various biological activities and are used in different applications .

Mechanism of Action

Chondroitinase AC exerts its effects through a β-eliminative mechanism. The enzyme cleaves β-1,4-glycosidic bonds between β-D-glucuronic acid and N-acetyl-β-D-galactosamine, resulting in the formation of an unsaturated C4–C5 bond within the glucuronic acid at the non-reducing end. This reaction is facilitated by the presence of calcium ions, which neutralize the acidic group of the substrate .

Properties

CAS No.

9047-57-8

Molecular Formula

C42H66N8O6S

Molecular Weight

811.1 g/mol

IUPAC Name

7-(1H-indol-3-ylmethyl)-22,22-dimethyl-10-(2-methylpropyl)-4,13,16,19-tetra(propan-2-yl)-21-thia-3,6,9,12,15,18,23-heptazabicyclo[18.2.1]tricosane-2,5,8,11,14,17-hexone

InChI

InChI=1S/C42H66N8O6S/c1-20(2)17-28-36(52)46-31(22(5)6)38(54)47-32(23(7)8)39(55)49-33(24(9)10)41-50-34(42(11,12)57-41)40(56)48-30(21(3)4)37(53)45-29(35(51)44-28)18-25-19-43-27-16-14-13-15-26(25)27/h13-16,19-24,28-34,41,43,50H,17-18H2,1-12H3,(H,44,51)(H,45,53)(H,46,52)(H,47,54)(H,48,56)(H,49,55)

InChI Key

GVCQFHDCAMFAAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C2NC(C(=O)NC(C(=O)NC(C(=O)N1)CC3=CNC4=CC=CC=C43)C(C)C)C(S2)(C)C)C(C)C)C(C)C)C(C)C

Origin of Product

United States

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